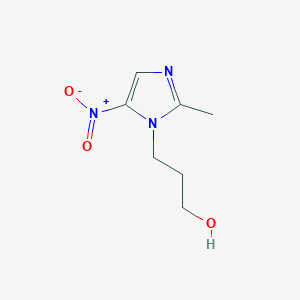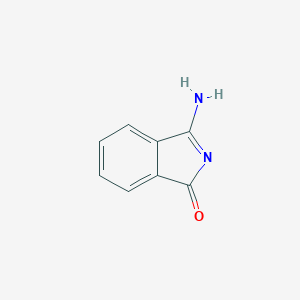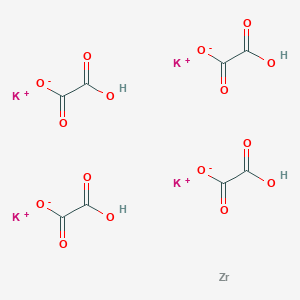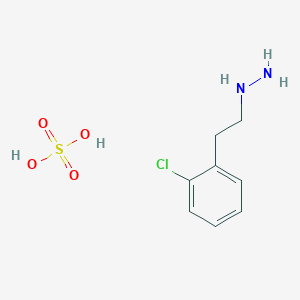
o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate, also known as Phenelzine, is a monoamine oxidase inhibitor (MAOI) drug that is used to treat depression. It was first synthesized in 1948 by a group of chemists led by Dr. Nathan Kline. Since then, it has been extensively studied and used to treat various mental health conditions.
Wirkmechanismus
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate works by irreversibly inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
Biochemische Und Physiologische Effekte
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for researchers studying the effects of monoamine oxidase inhibition on neurotransmitter levels and behavior. However, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate also has a number of limitations. It is a potent inhibitor of monoamine oxidase, which can lead to potentially dangerous interactions with other drugs or foods that contain tyramine. Additionally, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate is not selective for any particular monoamine oxidase subtype, which can make it difficult to study the specific effects of each subtype.
Zukünftige Richtungen
There are a number of future directions for research on o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate. One area of interest is in understanding the specific effects of monoamine oxidase inhibition on different neurotransmitter systems. Another area of interest is in developing more selective monoamine oxidase inhibitors that target specific subtypes of the enzyme. Additionally, there is interest in developing new drugs that target other enzymes or receptors involved in neurotransmitter metabolism and signaling.
Synthesemethoden
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate is synthesized by the reaction of 2-chloroethylhydrazine with benzyl cyanide. The resulting product is then treated with sulfuric acid to form the dihydrogen sulfate salt. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has been extensively studied for its therapeutic effects on depression, anxiety, and other mental health conditions. It works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
Eigenschaften
CAS-Nummer |
155-00-0 |
|---|---|
Produktname |
o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate |
Molekularformel |
C8H13ClN2O4S |
Molekulargewicht |
268.72 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)ethylhydrazine;sulfuric acid |
InChI |
InChI=1S/C8H11ClN2.H2O4S/c9-8-4-2-1-3-7(8)5-6-11-10;1-5(2,3)4/h1-4,11H,5-6,10H2;(H2,1,2,3,4) |
InChI-Schlüssel |
CZWGTSMWFKTQAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCNN)Cl.OS(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)CCNN)Cl.OS(=O)(=O)O |
Synonyme |
WL-27 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



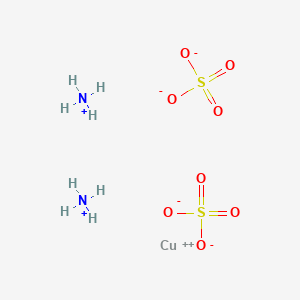
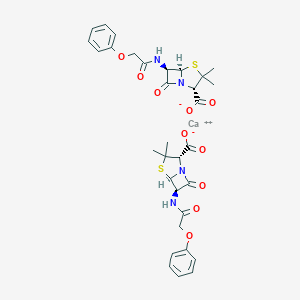

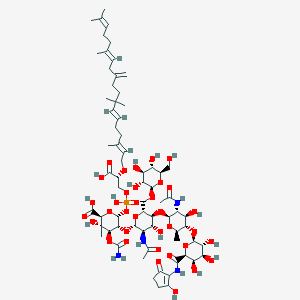
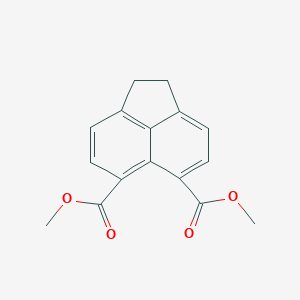
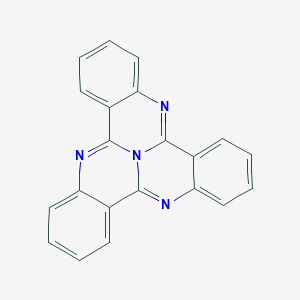
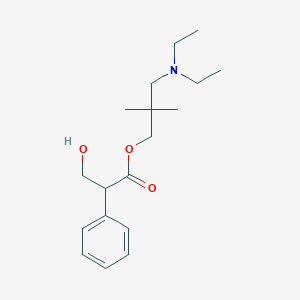
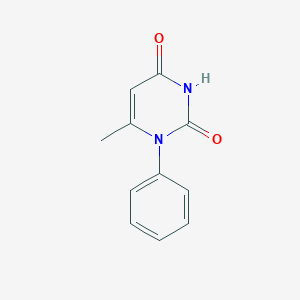
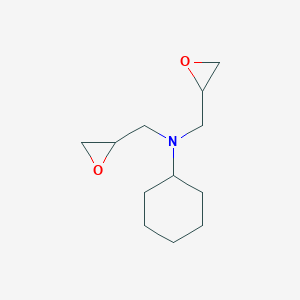
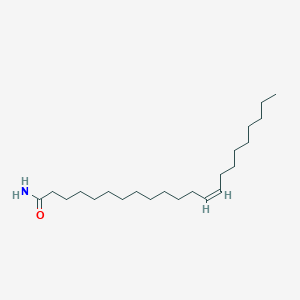
![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
